![molecular formula C9H4F5NO2 B12887774 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzo[d]oxazole ring. This compound is known for its unique chemical properties, including high thermal stability and low volatility, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole typically involves the condensation of appropriate starting materials. One common method involves the reaction of 2-aminophenol with trifluoroacetonitrile (CF3CN) under specific conditions to form an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high-quality production suitable for commercial applications .
化学反応の分析
Types of Reactions
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:
作用機序
The mechanism by which 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects
類似化合物との比較
Similar Compounds
2-Trifluoromethylbenzoxazole: Shares the trifluoromethyl group but lacks the difluoromethoxy group.
2-(Trifluoromethyl)benzimidazole: Similar structure but with a benzimidazole ring instead of a benzo[d]oxazole ring.
Uniqueness
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
特性
分子式 |
C9H4F5NO2 |
|---|---|
分子量 |
253.12 g/mol |
IUPAC名 |
2-(difluoromethoxy)-5-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO2/c10-7(11)17-8-15-5-3-4(9(12,13)14)1-2-6(5)16-8/h1-3,7H |
InChIキー |
HNGRMKJXJRPQQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


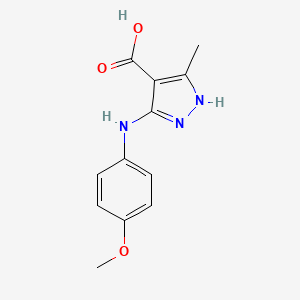
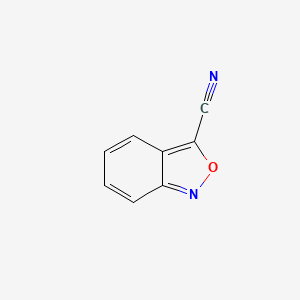

![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)


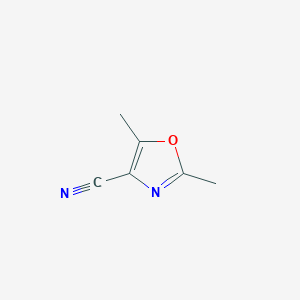
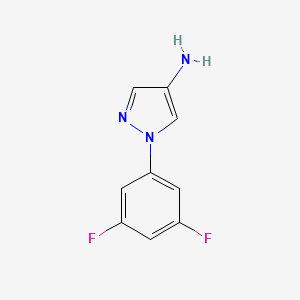
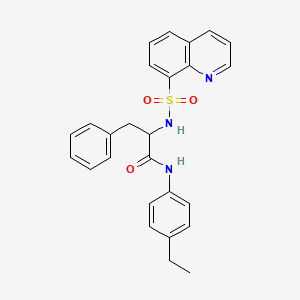
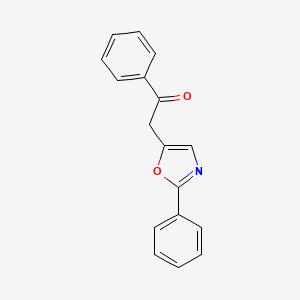
![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)
![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
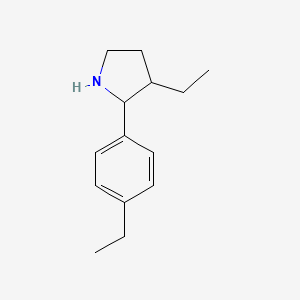
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)
